molecular formula C9H17NO2 B1596331 3-Cyclohexylaminopropionic acid CAS No. 26872-84-4

3-Cyclohexylaminopropionic acid

Cat. No. B1596331
CAS RN: 26872-84-4
M. Wt: 171.24 g/mol
InChI Key: ATFRXUJCSMOJPH-UHFFFAOYSA-N
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Description

3-Cyclohexylaminopropionic acid , also known as 3-Cyclohexanepropionic acid , is an organic compound with the chemical formula C9H16O2 . It is a white crystalline solid with a melting point of 14-17°C and a boiling point of 275.8°C . The compound features a cyclohexane ring and a propionic acid side chain.


Synthesis Analysis

3-Cyclohexylaminopropionic acid can be synthesized through various routes. One common method involves the reaction of cyclohexanone with bromine to form 3-bromocyclohexanone . Subsequently, the bromoketone reacts with ammonia to yield the desired 3-cyclohexylaminopropionic acid .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexylaminopropionic acid consists of a cyclohexane ring attached to a propionic acid group. The cyclohexane ring provides rigidity, while the propionic acid moiety contributes to its reactivity and solubility properties .


Physical And Chemical Properties Analysis

  • Refractive Index (n20/D) : 1.464 (lit.) .

Scientific Research Applications

Chemiluminescent Reduction Studies

3-Cyclohexylaminopropionic acid has been studied for its effects on chemiluminescence, particularly in the chemiluminescent reduction of cerium(IV) by sulphite. The presence of compounds containing cyclohexyl groups, including 3-cyclohexylaminopropionic acid, increases the sensitivity of sulphite determination, although the exact mechanism of this sensitization remains unclear (Koukli, Sarantonis, & Calokerinos, 1990).

Crystallographic Analysis

The compound has been characterized in its crystalline form as a biological buffer, revealing how molecules are linked through hydrogen bonding to form layers. This structural analysis contributes to the understanding of its physical and chemical properties (Butcher & Deschamps, 2006).

Synthetic Organic Chemistry

In synthetic organic chemistry, derivatives of 3-cyclohexylaminopropionic acid have been used in diastereoselective Simmons-Smith cyclopropanations. This has implications for the synthesis of complex organic compounds and offers pathways to various diastereoisomers of chemical products (Davies et al., 2007).

Antitumor Studies

The compound has also found application in the synthesis of antitumor trans-amine-amidine-Pt(II) cationic complexes. These complexes have shown promise in overcoming both cisplatin and multidrug resistance in cancer treatments, inducing cell death through p53-mediated apoptosis (Marzano et al., 2010).

Nucleic Acid Delivery

Another significant application is in the field of nucleic acid delivery. A study demonstrates the use of a peptide-based carrier, in combination with 3-cyclohexylaminopropionic acid, for efficient delivery of DNA mimics into various cell lines, indicating potential therapeutic applications (Morris et al., 2007).

Sustainable Chemical Production

Research has also explored its role in the sustainable production of chemicals like 3-hydroxypropionic acid (3-HP) directly from CO2, demonstrating the feasibility of using cyanobacteria for environmentally friendly chemical production (Wang et al., 2016).

Buffering Agent

As a buffering agent, 3-cyclohexylaminopropionic acid has been examined for its dissociation constants, providing valuable data for its use in pH-sensitive applications (Roy et al., 1997).

Mechanism of Action

  • In drug delivery, it may enhance the oral permeation of certain drugs .
  • In biochemical studies, it serves as a precursor for synthesizing derivatives used in enzyme studies .

Safety and Hazards

  • Precautionary Measures : Handle with care, wear appropriate protective gear, and avoid inhalation or ingestion .

properties

IUPAC Name

3-(cyclohexylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17NO2/c11-9(12)6-7-10-8-4-2-1-3-5-8/h8,10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFRXUJCSMOJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60181384
Record name 3-Cyclohexylaminopropionic acid
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Molecular Weight

171.24 g/mol
Source PubChem
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CAS RN

26872-84-4
Record name N-Cyclohexyl-β-alanine
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Record name 3-Cyclohexylaminopropionic acid
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Record name 3-Cyclohexylaminopropionic acid
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Record name 3-cyclohexylaminopropionic acid
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Record name 3-CYCLOHEXYLAMINOPROPIONIC ACID
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Synthesis routes and methods

Procedure details

22 g of cyclohexylamine were added to 40 mL of ethanol, 10 g of ethyl 3-bromopropionate were added, and the mixture was heated and refluxed for two hours. The reaction system was concentrated under reduced pressure, the resulting residue was extracted with 200 mL of ethyl acetate, the organic layer was desiccated over anhydrous magnesium sulfate, and the product was then filtered and concentrated. The residue was purified by distillation under reduced pressure, and 6.3 g of N-cyclohexylmethyl β-alanine ethyl ester (yield of 57%) were obtained. 1.26 g of sodium hydroxide were dissolved in 200 mL of water, 6.3 g of N-cyclohexyl-β-alanine ethyl ester were added, and THF was added for dissolution. After stirring for one hour, the product was neutralized using Dowex 50WX4-[H+] and filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was recrystallized and 3.2 g of the desired product were obtained (yield of 64%).
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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